3,3',4,4'-Tetrachlorobiphenyl

描述

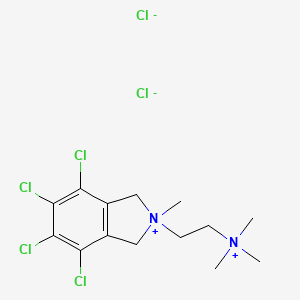

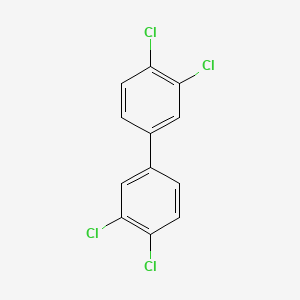

3,3’,4,4’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB) characterized by the presence of four chlorine atoms attached to the biphenyl structure at positions 3, 3’, 4, and 4’. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms. It is one of the many congeners of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties .

作用机制

- The primary target for 3,3’,4,4’-Tetrachlorobiphenyl is estrogen sulfotransferase . This enzyme utilizes 3’-phospho-5’-adenylyl sulfate (PAPS) as a sulfonate donor to catalyze the sulfate conjugation of estradiol and estrone. By doing so, it plays a role in regulating estrogen levels .

Target of Action

生化分析

Biochemical Properties

3,3’,4,4’-Tetrachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins. This compound is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons. Upon binding to AhR, 3,3’,4,4’-Tetrachlorobiphenyl can influence the expression of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. These interactions can lead to the activation or inhibition of metabolic pathways, affecting the detoxification processes in the body .

Cellular Effects

The effects of 3,3’,4,4’-Tetrachlorobiphenyl on cellular processes are diverse and can vary depending on the cell type. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,3’,4,4’-Tetrachlorobiphenyl can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. Additionally, it can disrupt endocrine function by mimicking or antagonizing natural hormones, thereby affecting hormone signaling pathways .

Molecular Mechanism

At the molecular level, 3,3’,4,4’-Tetrachlorobiphenyl exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the AhR, which leads to the translocation of the receptor-ligand complex to the nucleus. Once in the nucleus, the complex binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcriptional activation of target genes. This can result in the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450s. Additionally, 3,3’,4,4’-Tetrachlorobiphenyl can inhibit or activate other enzymes, leading to alterations in metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’-Tetrachlorobiphenyl can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 3,3’,4,4’-Tetrachlorobiphenyl can persist in biological systems, leading to prolonged exposure and potential chronic effects. Over time, the compound can undergo metabolic transformation, resulting in the formation of metabolites that may have different biological activities .

Dosage Effects in Animal Models

The effects of 3,3’,4,4’-Tetrachlorobiphenyl in animal models can vary with different dosages. At low doses, the compound may induce subtle changes in gene expression and cellular function, while at higher doses, it can cause significant toxic effects, including liver damage, immunotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain doses are required to elicit specific biological responses. Additionally, high doses of 3,3’,4,4’-Tetrachlorobiphenyl can lead to adverse effects, such as oxidative stress, inflammation, and apoptosis .

Metabolic Pathways

3,3’,4,4’-Tetrachlorobiphenyl is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of xenobiotics, leading to the formation of hydroxylated metabolites. The metabolic transformation of 3,3’,4,4’-Tetrachlorobiphenyl can influence its biological activity and toxicity. For instance, the formation of hydroxylated metabolites can enhance the compound’s ability to generate ROS, leading to oxidative stress and cellular damage .

Transport and Distribution

Within cells and tissues, 3,3’,4,4’-Tetrachlorobiphenyl is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream. Additionally, 3,3’,4,4’-Tetrachlorobiphenyl can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature .

Subcellular Localization

The subcellular localization of 3,3’,4,4’-Tetrachlorobiphenyl can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria, where it can interact with enzymes and other biomolecules. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of 3,3’,4,4’-Tetrachlorobiphenyl. For instance, the compound’s interaction with the ER can affect protein folding and secretion, while its presence in mitochondria can influence cellular energy metabolism .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired substitution pattern by adjusting the reaction conditions such as temperature, solvent, and the presence of catalysts. For instance, the use of iron(III) chloride as a catalyst can facilitate the chlorination process.

Industrial Production Methods: Industrial production of PCBs, including 3,3’,4,4’-Tetrachlorobiphenyl, was historically carried out through direct chlorination of biphenyl in the presence of a catalyst. This method allowed for the production of various PCB congeners by controlling the extent of chlorination .

化学反应分析

Types of Reactions: 3,3’,4,4’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Catalysts such as cytochrome P450 enzymes are commonly involved in the oxidation of PCBs.

Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Hydroxylated derivatives of 3,3’,4,4’-Tetrachlorobiphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

科学研究应用

3,3’,4,4’-Tetrachlorobiphenyl has been extensively studied for its environmental impact and biological effects. Some key applications include:

Environmental Chemistry: Research on the persistence and degradation of PCBs in the environment.

Toxicology: Studies on the toxic effects of PCBs on human health and wildlife.

Endocrine Disruption: Investigation of its role as an endocrine disruptor, affecting hormone systems in organisms.

Analytical Chemistry: Development of sensitive detection methods for PCBs in environmental samples.

相似化合物的比较

- 3,3’,4,4’-Tetrachlorobiphenyl

- 2,3,4,4’-Tetrachlorobiphenyl

- 3,3’,4,5’-Tetrachlorobiphenyl

Comparison: 3,3’,4,4’-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to other tetrachlorobiphenyls, it has a higher affinity for the aryl hydrocarbon receptor, making it more potent in terms of its toxicological effects .

属性

IUPAC Name |

1,2-dichloro-4-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMGJOKDKOLIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022514 | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

18.0X10-2 MG/L WATER | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000164 [mmHg] | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

RODENT STUDIES INDICATED THAT NONCOPLANAR PCB ISOMERS INDUCED CYTOCHROME P450, WHILE COPLANAR ISOMERS INDUCE CYTOCHROME P488., 3,3',4,4'-TETRACHLOROBIPHENYL IS A 3-METHYLCHOLANTHRENE-LIKE INDUCER OF CYTOCHROME P450-DEPENDENT MONOOXYGENASES., Exposure of chick embryos in ovo to cytochrome p448 inducers 2,3,7,8-tetrachlorodibenzo-p-dioxin, and beta-napthoflavone, increased cardiac prostaglandins in vitro. The dose response relationships were biphasic with prostaglandin release increasing at the low doses and returning to basal levels at higher doses. Increased cardiac prostaglandin release was detected at doses that induced hepatic 7-ethoxyresorufin deethylase but which were below the threshold for cardiac induction. The fall in prostaglandin release coincided with induction of cardiac 7-ethoxyresorufin deethylase and therefore may be attributable to increased prostaglandin metabolism. | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

32598-13-3, 80333-65-9 | |

| Record name | PCB 77 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,3',4'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetrachloro-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080333659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-tetrachloro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2I6546TMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182-184 °C | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,3',4,4'-tetrachlorobiphenyl interact with cells and what are the downstream effects?

A1: this compound primarily interacts with the aryl hydrocarbon receptor (AhR) . This interaction triggers a cascade of events, including the induction of cytochrome P450 enzymes such as CYP1A1/2 . These enzymes play a crucial role in xenobiotic metabolism, and their induction can lead to various downstream effects, such as altered hormone levels and potential toxicity.

Q2: How does this compound impact thyroid hormone levels?

A2: Studies have shown that this compound exposure leads to decreased serum thyroxine (T4) levels in various species, including rats and mice . This effect is attributed to multiple mechanisms. One proposed mechanism involves the competitive binding of hydroxylated metabolites of this compound to transthyretin (TTR), a protein responsible for transporting thyroid hormones in the blood . Another mechanism involves enhanced accumulation of T4 in the liver, leading to decreased serum levels .

Q3: Does this compound affect the immune system?

A3: Yes, research suggests that this compound exposure can affect the immune system, specifically within the thymus. Studies in mice have shown that it can inhibit the proliferation of immature thymocytes and skew their differentiation towards CD4-CD8+ cells . These alterations in thymocyte development could potentially lead to immunosuppressive effects.

Q4: What are the effects of this compound on neutrophil activity?

A4: Research indicates that this compound can activate phospholipase A2 (PLA2) in rat neutrophils . This activation is linked to a specific structural motif present in the compound and leads to the release of arachidonic acid, a key inflammatory mediator. This suggests that this compound might contribute to inflammatory responses.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H6Cl4, and its molecular weight is 290.0 g/mol.

Q6: How has computational chemistry been used to study this compound?

A6: Computational chemistry, particularly molecular modeling, has been used to understand the interactions of this compound with biological targets. For instance, researchers have used these techniques to identify a specific structural motif (PHEN) required for the activation of PLA2 in neutrophils by organochlorine compounds, including this compound . This kind of information can help predict the activity of related compounds and guide the design of safer alternatives.

Q7: How does the structure of this compound influence its activity?

A7: The specific chlorine substitution pattern in this compound plays a crucial role in its biological activity. The absence of ortho-chlorine substitution makes it a potent AhR agonist, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . This structural feature is also linked to its ability to induce cytochrome P450 enzymes and elicit toxicological effects similar to TCDD.

Q8: How does this compound compare to other polychlorinated biphenyls (PCBs) in terms of activity?

A8: this compound, a coplanar PCB congener, exhibits distinct activity compared to non-coplanar PCBs. For example, it significantly impacts granulocytic HL-60 cell function and upregulates cyclooxygenase-2 (COX-2) expression, while the non-coplanar PCB congener 2,2',4,4'-tetrachlorobiphenyl does not share these effects . This difference highlights the importance of chlorine substitution patterns in dictating the biological activity of PCBs.

Q9: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A9: Studies in rats , have shown that after oral administration, this compound is preferentially distributed to adipose tissue and the liver, indicating its lipophilic nature. The primary route of excretion is through feces, with minor elimination via urine. Metabolism plays a crucial role in its elimination, with hydroxylated metabolites identified as major excretion products.

Q10: Does the route of exposure to this compound affect its tissue distribution?

A10: Yes, research in swine suggests that dermal exposure to this compound results in higher tissue residue compared to intravenous exposure, even though blood concentrations and excretion are lower. This difference highlights the importance of exposure route in determining tissue-specific accumulation and potential toxicity.

Q11: How is this compound transferred from mother to offspring?

A11: Studies in mice show that this compound can be transferred from mothers to offspring via milk. This transfer leads to significant accumulation of the compound in neonatal plasma, highlighting a potential pathway for early life exposure and potential developmental effects.

Q12: What are the known toxic effects of this compound?

A12: this compound exhibits a range of toxic effects, often mirroring those of TCDD. These include:

- Endocrine Disruption: It disrupts thyroid hormone homeostasis , .

- Immunotoxicity: It affects thymus development and function .

- Developmental Toxicity: It can induce developmental abnormalities in chicken embryos .

- Liver Toxicity: It can cause liver enlargement and potentially contribute to uroporphyria , .

Q13: How does the toxicity of this compound vary between species?

A13: Sensitivity to this compound varies between species. For example, chicken embryos are highly sensitive to its toxic effects, showing high mortality and developmental abnormalities , . In contrast, ducks, geese, and herring gulls show considerably less sensitivity . These differences highlight the complexity of species-specific responses to toxicants.

Q14: Does this compound cause cancer?

A14: While this compound is not classified as a direct carcinogen, some studies suggest potential links to cancer development. For instance, it has been shown to inhibit gap junction intercellular communication (GJIC) in human liver and skin cells , a process that plays a crucial role in controlling cell growth and preventing tumor formation. This disruption of GJIC could potentially contribute to cancer development.

Q15: Are there any biomarkers for this compound exposure or effects?

A15: Yes, several biomarkers can indicate exposure to this compound and its effects. One such biomarker is the induction of cytochrome P450 enzymes, particularly CYP1A1, in various tissues like liver , kidney , and even white muscle of fish. Elevated levels of these enzymes can suggest exposure to AhR agonists like this compound. Additionally, alterations in thyroid hormone levels and specific metabolite profiles can also serve as potential biomarkers of exposure.

Q16: What analytical methods are used to detect and quantify this compound?

A16: Various analytical methods are employed for the detection and quantification of this compound:

- Gas Chromatography (GC): Often coupled with electron capture detection (ECD) or mass spectrometry (MS), GC is commonly used to separate and quantify this compound in environmental and biological samples , .

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV or fluorescence detection, offers an alternative approach for separating and quantifying this compound and its metabolites .

- Radioimmunoassay (RIA): RIA utilizes antibodies to detect and quantify this compound in samples like milk and animal fats .

Q17: What is the environmental fate of this compound?

A17: this compound is a persistent organic pollutant (POP) known for its resistance to environmental degradation . This persistence allows it to accumulate in the environment, particularly in sediments and fatty tissues of organisms, posing risks to wildlife and human health.

Q18: Does this compound affect the activity of drug-metabolizing enzymes?

A19: Yes, this compound is a known inducer of cytochrome P450 enzymes, particularly CYP1A1/2, in various species, including fish and rats . This induction can significantly impact the metabolism of other xenobiotics, potentially leading to altered drug efficacy or increased toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。